molecular formula C8H8BrN3 B11731438 6-Bromo-1-methyl-1H-indazol-5-amine

6-Bromo-1-methyl-1H-indazol-5-amine

Cat. No.: B11731438
M. Wt: 226.07 g/mol
InChI Key: XYHIAQOJNSIPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities. researchgate.netnih.govcaribjscitech.com These compounds are structurally characterized by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring, which can exist in different tautomeric forms. nih.govcaribjscitech.com The versatility of the indazole scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of molecules with a broad range of biological effects. researchgate.netnih.gov

The significance of indazoles in drug discovery is underscored by the number of FDA-approved drugs that incorporate this heterocyclic system. rsc.orgrsc.orgnih.gov These include treatments for cancer, such as Axitinib and Niraparib, and anti-emetics like Granisetron, used to manage chemotherapy-induced nausea and vomiting. nih.govnih.gov The therapeutic applications of indazole derivatives extend to anti-inflammatory, analgesic, anti-hypertensive, and antimicrobial agents. researchgate.netnih.govtaylorandfrancis.com

The biological activity of indazole-containing compounds is attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, many indazole derivatives have been developed as kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in cancer. rsc.org The planar nature of the indazole ring, combined with the potential for diverse functionalization, allows for precise tuning of the molecule's steric and electronic properties to achieve high-affinity binding to target proteins. researchgate.net This has made the indazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is repeatedly found in active compounds. pnrjournal.com

Overview of 6-Bromo-1-methyl-1H-indazol-5-amine's Structural Context within Indazole Derivatives

Within the broad family of indazole derivatives, this compound presents a specific and interesting substitution pattern that influences its chemical properties and potential applications. The strategic placement of a bromine atom, a methyl group, and an amine group on the indazole core creates a unique electronic and steric environment.

Unique Substitution Pattern: Bromine at C6, Methyl at N1, Amine at C5

The bromine atom at C6 is an electron-withdrawing group, which can influence the reactivity of the benzene portion of the indazole ring. Halogenated indazoles are common intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. rsc.orgresearchgate.net The presence of bromine can also enhance the compound's potential as a pharmacophore, as halogen bonding has been recognized as a significant interaction in drug-receptor binding.

The methyl group at the N1 position is a crucial feature. Alkylation at one of the nitrogen atoms of the pyrazole ring is a common strategy in the design of indazole-based drugs. nih.gov The N1-substitution prevents tautomerism and fixes the molecule in the 1H-indazole form, which can be important for consistent biological activity. nih.gov The methyl group itself is a small, lipophilic substituent that can influence the compound's solubility and ability to cross biological membranes.

General Principles of Indazole Tautomerism and Isomerism in N-Substituted Systems

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, arising from the position of the proton on the nitrogen atoms of the pyrazole ring. nih.govcaribjscitech.com The 1H-tautomer is generally the more thermodynamically stable form. nih.govchemicalbook.com The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the ring. nih.govresearchgate.net

In N-substituted systems, the possibility of tautomerism is eliminated, but the issue of isomerism arises. When an indazole is alkylated, the substituent can attach to either the N1 or N2 position, resulting in two distinct regioisomers. nih.gov The ratio of these isomers depends on the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent. nih.govnih.gov Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetically controlled product. nih.gov

The differentiation between N1 and N2 isomers is critical, as they can exhibit different physical, chemical, and biological properties. Spectroscopic techniques, particularly NMR, are essential for the unambiguous structural assignment of these isomers. nih.govd-nb.info For example, in the 1H NMR spectrum, the chemical shift of the H3 proton is typically at a lower field in N1-substituted indazoles compared to their N2 counterparts. nih.gov

Historical Development of Indazole Synthesis Relevant to Substituted Analogues

The first synthesis of indazole was reported by Emil Fischer in the late 19th century. caribjscitech.comresearchgate.net Since then, a multitude of synthetic methods have been developed to construct the indazole ring system and its derivatives. Early methods often involved harsh reaction conditions, such as high temperatures and the use of strong acids or bases. google.com

Modern synthetic strategies have focused on developing milder and more efficient methods with broader substrate scope and functional group tolerance. nih.govorganic-chemistry.org These include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which have become powerful tools for the synthesis of substituted indazoles. google.com For instance, the Suzuki coupling reaction can be used to introduce various substituents at different positions of the indazole ring. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-1-methylindazol-5-amine

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,10H2,1H3

InChI Key

XYHIAQOJNSIPRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)N)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1 Methyl 1h Indazol 5 Amine

Retrosynthetic Analysis of 6-Bromo-1-methyl-1H-indazol-5-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnections involve the carbon-bromine, nitrogen-methyl, and carbon-nitrogen (amine) bonds.

One logical approach begins with the disconnection of the N1-methyl group, leading back to 6-bromo-1H-indazol-5-amine. Further disconnection of the C5-amino group would yield 6-bromo-1H-indazole, and a final disconnection of the C6-bromo group would lead to the parent 1H-indazole. This suggests a forward synthesis starting with 1H-indazole, followed by sequential bromination, amination, and N-methylation.

Alternatively, the order of these transformations can be varied. For instance, N-methylation of 1H-indazole could be the initial step, followed by bromination and then amination. The regioselectivity of each step is a crucial consideration in determining the most efficient route.

Direct Synthesis Routes Incorporating Bromination, Methylation, and Amination

The regioselective methylation of the indazole ring at the N1 position is a key step in the synthesis. Indazoles can undergo methylation at either the N1 or N2 position, and the outcome is often dependent on the reaction conditions and the nature of the methylating agent. researchgate.netrsc.org Generally, N1-alkylation is considered to be thermodynamically controlled, while N2-alkylation is kinetically favored. researchgate.net

Various alkylating agents have been employed for the N-methylation of indazoles, with the choice of reagent influencing the regioselectivity. researchgate.netacs.org For instance, the use of methyl iodide often leads to a mixture of N1 and N2 methylated products. acs.org One report on the methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) resulted in an almost 1:1 mixture of the 1-methyl and 2-methyl isomers. acs.org In contrast, using diazomethane (B1218177) in the presence of BF3·Et2O has been shown to favor the formation of the 1-methylated product. acs.orgresearchgate.net

A patent describes a method for preparing 5-bromo-1-methylindazole by reacting 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction, which effectively avoids the issue of isomers that arises from the direct methylation of 5-bromoindazole. google.com

Methylating AgentConditionsOutcomeReference
Methyl iodideMe2SO, 70°CMixture of N1 and N2 products acs.org
Dimethyl sulfate / KOH45°C~1:1 mixture of N1 and N2 products acs.org
Diazomethane / BF3·Et2O70°CFavors N1-methylation acs.orgresearchgate.net
Trimethyloxonium tetrafluoroborateEthyl acetate (B1210297), rtExclusive N2-methylation acs.org

The introduction of a bromine atom at the C6 position of the indazole ring is another critical transformation. The regioselectivity of bromination is influenced by the directing effects of existing substituents and the choice of brominating agent and reaction conditions.

Electrophilic bromination is a common method for halogenating aromatic rings. Reagents like N-bromosuccinimide (NBS) are frequently used. nih.govdigitellinc.com The position of bromination on the indazole ring is directed by the electronic properties of the substituents present. For instance, visible-light photoredox catalysis with NBS has been shown to be an effective method for the bromination of indazoles, following an electrophilic aromatic substitution pathway. digitellinc.com Another study demonstrated the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions for the bromination of indazoles, although this method was specific for the C3 position. nih.govresearchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgbaranlab.orgwikipedia.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent, followed by quenching with an electrophile, such as a bromine source. wikipedia.org The DMG, typically a Lewis basic group, coordinates to the lithium cation, facilitating deprotonation at the adjacent position. baranlab.orgwikipedia.org While specific examples for the C6 bromination of indazoles via DoM are not prevalent in the provided context, the principle offers a potential route for highly regioselective bromination by choosing an appropriate directing group on the indazole scaffold.

Introduction of the Amine Group at the C5 Position

Synthesis of Key Precursors and Core Indazole Intermediates

The synthesis of this compound relies heavily on the efficient construction of the core indazole ring system and the synthesis of appropriately substituted precursors.

Construction of the Indazole Ring System

The formation of the indazole nucleus is a key step, and several methods have been developed for this purpose. These methods often involve cyclization and condensation reactions.

A variety of cyclization strategies are employed for the synthesis of the indazole core. acs.orgthieme-connect.comprepchem.com These methods often start from appropriately substituted benzene (B151609) derivatives. researchgate.net

Some notable methods include:

From o-Halobenzaldehydes or Ketones: Condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) can yield 1H-indazoles. chemicalbook.com For instance, 2-fluorobenzaldehyde (B47322) can be reacted with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate, followed by cyclization with hydrazine. chemicalbook.com

Reductive Cyclization: The Cadogan indazole synthesis involves the reductive cyclization of ortho-imino-nitrobenzenes, often mediated by reagents like triethyl phosphite (B83602) or tri-n-butylphosphine, to form 2H-indazoles. acs.org

From o-Toluidine (B26562): Diazotization of o-toluidine followed by ring closure involving the methyl group is a classical method to produce 1H-indazole. chemicalbook.com

Intramolecular Ullmann Reaction: A scalable approach to substituted 1H-indazoles involves the intramolecular Ullmann reaction of a hydrazone precursor, which can be formed from the corresponding aldehyde. thieme-connect.com

From 2-Fluorobenzonitrile (B118710): Reaction of 2-fluorobenzonitrile with hydrazine hydrate (B1144303) can produce 3-aminoindazole. chemicalbook.com Similarly, 5-bromo-2-fluorobenzonitrile (B68940) can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. nih.gov

The regioselectivity of these reactions, particularly the position of N-alkylation, is a crucial aspect, as direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products. acs.orgnih.gov

Palladium-catalyzed reactions have become powerful tools in the synthesis and functionalization of heterocyclic compounds, including indazoles. nih.govcapes.gov.bracs.org Palladium-catalyzed C-H amination offers a direct method for forming C-N bonds. nih.govacs.org

Key aspects of this methodology include:

Intramolecular Amination: Two efficient methods for constructing the indazole nucleus involve palladium-catalyzed intramolecular carbon-nitrogen bond formation. One method is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov Another approach involves catalytic C-H activation with palladium followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov

Direct Arylation: Palladium-catalyzed direct C3 arylation of 1H-indazoles has been developed, providing a route to C3-substituted indazoles. mdpi.com

Cross-Coupling Reactions: Palladium catalysts are also used in cross-coupling reactions, such as the Suzuki reaction, to introduce various substituents onto the indazole ring. nih.govrsc.org For example, 6-bromo-3-iodo-1H-indazole can undergo a Suzuki coupling with boronic acid pinacol (B44631) esters. rsc.org

These palladium-catalyzed methods often offer mild reaction conditions and tolerate a wide range of functional groups, making them valuable for the synthesis of complex indazole derivatives. nih.govcapes.gov.br

Copper-Catalyzed Routes for Indazole Assembly

Copper-catalyzed reactions are a cornerstone in the synthesis of indazole derivatives, offering efficient methods for the crucial N-N bond formation or intramolecular C-N cyclization. These routes often utilize readily available starting materials and demonstrate broad functional group tolerance.

One prominent approach involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org This method proceeds through a cascade coupling and condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org Similarly, the intramolecular N-arylation of ortho-chlorinated or ortho-brominated arylhydrazones is a widely employed strategy. beilstein-journals.orgbeilstein-journals.org In a typical procedure, an o-chloroarylhydrazone is treated with a copper(I) iodide (CuI) catalyst, a base such as potassium hydroxide (KOH), and a ligand like 1,10-phenanthroline (B135089) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. beilstein-journals.orgnih.gov While o-bromo derivatives often provide higher yields, the use of more accessible and less expensive o-chloroaryl precursors is also effective. beilstein-journals.orgbeilstein-journals.org

Various copper sources have been investigated for these transformations. Studies have shown that while CuI often provides the best performance, other catalysts like CuCl, CuBr, CuO, copper(II) acetate (Cu(OAc)₂), and copper(II) acetylacetonate (B107027) (Cu(acac)₂) are also effective catalysts for the C-N bond formation step. nih.govresearchgate.net For instance, an efficient synthesis of 1-substituted indazol-3-ones from 2-chloro-benzoic acid-N'-aryl hydrazides has been achieved using a low loading of 0.5 mol% cuprous(I) iodide with L-proline as a co-catalyst under mild conditions. nih.gov Another method involves the reaction of 2-formylboronic acids with diazadicarboxylates catalyzed by copper(II) acetate, followed by ring closure. researchgate.net

The general scheme for a copper-catalyzed intramolecular N-arylation is depicted below: Starting Material: o-haloarylhydrazone Catalyst System: Copper Source (e.g., CuI, CuCl) + Ligand (e.g., 1,10-phenanthroline, L-proline) Base: e.g., KOH, K₂CO₃ Solvent: e.g., DMF Product: 1-substituted-1H-indazole

This versatility makes copper-catalyzed routes a powerful tool for generating the indazole core, which can then be further modified to produce the target compound, this compound.

[3+2] Annulation Strategies for Indazole Ring Formation

[3+2] Annulation, or 1,3-dipolar cycloaddition, represents another significant pathway to the indazole skeleton. organic-chemistry.orgchemicalbook.com These strategies involve the reaction of a three-atom component with a two-atom component to construct the five-membered pyrazole (B372694) ring fused to a benzene ring.

A common variant of this strategy is the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.orgchemicalbook.com The arynes are typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgchemicalbook.com The reaction proceeds in the presence of a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), at room temperature, providing a direct and efficient route to a wide array of substituted indazoles under mild conditions. organic-chemistry.orgchemicalbook.com

Another effective [3+2] annulation approach utilizes the reaction between arynes and hydrazones. organic-chemistry.orgchemicalbook.com This method can be adapted for N-tosylhydrazones as well as N-aryl/alkylhydrazones to afford various indazole products. organic-chemistry.org These reactions provide a highly convergent means to access the indazole core, often with good control over the substitution pattern. mit.edu While many of these methods lead to 1H-indazoles, they can sometimes require specific or harsh conditions to generate the necessary reactive intermediates. researchgate.net The development of tandem strategies, such as ynamide benzannulation followed by ring-closing metathesis, has further expanded the scope of annulation reactions for creating complex nitrogen heterocycles. mit.edu

Optimization of Synthetic Pathways for this compound

The efficient synthesis of a specific, multi-functionalized molecule like this compound requires careful optimization of each synthetic step. This involves fine-tuning catalysts, reaction conditions, and strategic choices to control selectivity and maximize yield.

Catalyst Selection and Loading for Coupling and Cyclization Reactions

The choice of catalyst and its loading are critical for the efficiency of the key C-N bond-forming reactions in indazole synthesis. In copper-catalyzed intramolecular N-arylations, a systematic evaluation of different copper sources is often necessary.

Research comparing various copper catalysts for the cyclization of o-chlorinated arylhydrazones has shown that CuI frequently delivers the highest yields. nih.gov However, other sources including CuCl₂, Cu(OTf)₂, and Cu(acac)₂ have also proven to be efficient, whereas CuCl as a copper(I) source can be ineffective in certain systems. researchgate.net The ligand used in conjunction with the copper catalyst also plays a vital role, with 1,10-phenanthroline and L-proline being common choices that facilitate the catalytic cycle. beilstein-journals.orgnih.gov

Catalyst loading is another key parameter to optimize. High efficiency has been achieved with catalyst loadings as low as 0.5 mol% of CuI for certain intramolecular cyclizations, which is advantageous for process scalability and cost-effectiveness. nih.gov In contrast, some transformations may require stoichiometric amounts of a copper reagent to proceed effectively. researchgate.net

Table 1: Effect of Copper Source on Indazole Synthesis This table is based on data from optimization studies for the synthesis of N-phenyl-1H-indazoles.

EntryCopper SourceLigandYield (%)
1CuI1,10-Phenanthroline60
2CuBr1,10-Phenanthroline45
3CuCl1,10-Phenanthroline32
4CuO1,10-Phenanthroline25
5Cu⁰ (powder)1,10-Phenanthroline10

Data adapted from studies on related N-phenyl-1H-indazole syntheses. nih.gov

Control of Reaction Conditions: Temperature, Solvents, and Stoichiometry

The outcome of synthetic reactions leading to substituted indazoles is highly sensitive to the conditions employed. Temperature, solvent choice, and the stoichiometry of reagents must be precisely controlled to ensure high conversion and minimize side-product formation.

Temperature: The temperature is a critical factor, particularly in cyclization reactions. For the copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones, studies have shown that a temperature of 120 °C provides significantly better yields than 100 °C. nih.gov However, for other steps, such as the formation of an intermediate via the diazotization of an aniline (B41778) derivative, temperatures are kept low (e.g., below 25 °C) to prevent decomposition. thieme-connect.de Subsequent heating, for instance to 50-55 °C or reflux, is then used to drive the reaction to completion.

Solvents: The choice of solvent can dramatically influence reaction outcomes, particularly in controlling regioselectivity. For the N-alkylation of indazoles, using a non-coordinating solvent like tetrahydrofuran (B95107) (THF) with sodium hydride (NaH) typically favors the formation of the thermodynamically more stable N-1 alkylated product. nih.govbeilstein-journals.org In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers by precluding tight ion pair formation and allowing steric factors to dominate. nih.gov

Stoichiometry: The molar ratios of reactants, bases, and catalysts are fundamental to optimizing yield. For instance, in the iodination of 6-bromo-1H-indazole, using 2.0 equivalents of KOH and 1.5 equivalents of iodine is a reported condition. rsc.org In Suzuki couplings used to further functionalize the indazole ring, it is common to use a slight excess of the boronic acid derivative (e.g., 1.2 equivalents) and the base (e.g., 1.5 equivalents of cesium carbonate). rsc.org

Table 2: Optimization of Reaction Time and Temperature for N-Arylation This table is based on data from an optimization study for the synthesis of a model N-phenyl-1H-indazole.

EntryTime (h)Temperature (°C)Yield (%)
1512032
21212040
32412060
42410015

Data adapted from a study on the synthesis of N-phenyl-1H-indazole 2a. nih.gov

Regioselectivity and Di-substitution Control in Multi-functionalized Indazoles

A primary challenge in the synthesis of compounds like this compound is achieving regiocontrol, particularly during the introduction of the N-1 methyl group. The indazole ring has two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation reactions can often lead to a mixture of both regioisomers. beilstein-journals.org

The regiochemical outcome of N-alkylation is heavily influenced by the reaction conditions. A widely used strategy to achieve high N-1 selectivity is the use of sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF). nih.govbeilstein-journals.org It is proposed that the sodium cation coordinates with the N-2 nitrogen and an adjacent electron-rich substituent, sterically hindering attack at N-2 and directing the alkylating agent to the N-1 position. beilstein-journals.orgnih.gov This method has been shown to provide excellent N-1 regioselectivity (>99% in some cases) for a variety of substituted indazoles. nih.gov

Conversely, achieving N-2 selectivity can be accomplished by altering the reaction system. For example, using Mitsunobu conditions (e.g., with diethyl azodicarboxylate, DEAD) can favor the formation of the N-2 substituted product. beilstein-journals.orgnih.gov The choice of substituents on the indazole ring also exerts electronic and steric effects that can influence the N-1/N-2 ratio. nih.gov For instance, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity. nih.gov Controlling di-substitution, such as preventing over-alkylation, is managed by careful control of stoichiometry and reaction time.

Yield Enhancement Strategies and Process Efficiency

One key factor is the choice of starting materials. In copper-catalyzed N-arylation reactions to form the indazole ring, o-bromoarylhydrazones generally give higher yields than their o-chloroaryl counterparts. beilstein-journals.org Although o-chloro compounds are often cheaper and more readily available, selecting the more reactive bromo-substituted precursor can be a viable strategy for improving yield. beilstein-journals.orgbeilstein-journals.org

The optimization of reaction conditions, as discussed previously, is the most direct way to enhance yields. This includes finding the optimal balance of catalyst, base, solvent, temperature, and reaction time for each step. nih.gov For example, in the synthesis of a 6-bromo-3-iodo-1H-indazole intermediate, a 71.2% yield was achieved through controlled addition of iodine in DMF at room temperature. rsc.org For a subsequent Suzuki coupling step, careful selection of the palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., cesium carbonate) is critical for driving the reaction to high conversion. rsc.org

Considerations for Scalable Synthesis of this compound

The industrial-scale synthesis of complex molecules like this compound necessitates methodologies that are not only high-yielding but also safe, reproducible, and economically viable. Key considerations involve moving from traditional batch processing to more advanced manufacturing technologies and optimizing purification strategies to handle large volumes efficiently.

Application of Continuous Flow Reactors in Indazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceutical intermediates, including the indazole core structure. researchgate.netacs.org This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org The advantages over traditional batch processing are numerous, including enhanced safety, improved reaction control, and greater scalability. acs.org

Flow chemistry's inherent characteristics, such as superior mass and heat transfer, allow for reactions to be conducted under conditions that are often untenable in large batch reactors. nih.gov For instance, highly exothermic or fast reactions can be precisely controlled, minimizing the formation of byproducts. nih.gov The synthesis of substituted indazoles has been successfully demonstrated using various flow reactor setups. These systems can range from simple heated capillary reactors to more complex platforms integrating multiple reaction steps. rsc.orgnih.gov

Table 1: Advantages of Continuous Flow Reactors in Chemical Synthesis

Feature Benefit in Scalable Synthesis Source
Enhanced Safety The small internal volume of reactors minimizes the risk associated with hazardous reagents and exothermic reactions. The enclosed system also limits operator exposure. acs.orgnih.gov
Improved Control Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and reproducibility. rsc.org
Scalability Scaling up is achieved by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. researchgate.netacs.org

| Efficiency | Excellent mass and heat transfer lead to faster reaction times and higher yields. Automation and telescoping of reaction steps increase throughput. | nih.gov |

Comparative Analysis of Purification Methodologies

Column Chromatography: This is a widely used laboratory technique for purifying organic compounds. For indazole derivatives, silica (B1680970) gel column chromatography with solvent systems like ethyl acetate/hexane is common. While effective for achieving high purity on a small scale, this method has significant drawbacks for industrial production. It is often time-consuming, requires large volumes of solvents, and can be difficult to scale up, making it less economical for large quantities. google.comchemrxiv.org

Recrystallization: Recrystallization is a classical purification technique that is often more amenable to industrial scale. A Chinese patent highlights a method for separating substituted indazole isomers by using a mixed solvent system for recrystallization. google.com This approach is presented as a superior alternative to column chromatography for industrial applications because it is simpler, involves fewer steps, and is more practical for large-scale implementation, capable of yielding isomers with purity greater than 99%. google.com The selection of an appropriate solvent or solvent mixture is crucial for the success of this method. For instance, mixtures like acetone/water or tetrahydrofuran/water have been used to effectively separate indazole isomers. google.com

Other Methods: In some synthetic routes, purification can be simplified to a simple slurry and filtration. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole involved slurrying the crude product in methanol, followed by filtration to obtain the purified compound. google.com Furthermore, some modern synthetic processes are designed to be so clean that they obviate the need for chromatographic purification altogether, which is a significant advantage for large-scale synthesis. chemrxiv.org

Table 2: Comparison of Purification Methodologies for Indazole Derivatives

Methodology Advantages Disadvantages Scalability Source
Column Chromatography High resolution and purity. Requires large solvent volumes, time-consuming, difficult to scale. Poor google.com
Recrystallization Simple, cost-effective, good for high purity on a large scale. Yield can be lower, requires screening for suitable solvents. Excellent google.com

| Slurry/Filtration | Very simple, fast, and uses minimal solvent. | Only suitable when impurities have very different solubility. | Excellent | google.com |

Chemical Reactivity and Transformations of 6 Bromo 1 Methyl 1h Indazol 5 Amine

Reaction Mechanisms and Pathways

The chemical behavior of 6-Bromo-1-methyl-1H-indazol-5-amine is characterized by the distinct reactivity of its functional groups: the bromine atom at the C6 position, the amino group at C5, and the methylated indazole ring system itself.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the C6 position of the indazole ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide. The bromine atom on the this compound serves as an excellent electrophilic partner in this reaction. While specific examples for this exact molecule are not extensively documented, the reactivity of analogous bromo-indazole systems is well-established. beilstein-journals.orgnih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) and a suitable solvent system, often a mixture of an organic solvent like dioxane or DMF with water. beilstein-journals.org

The Heck reaction offers a method to form substituted alkenes by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a cornerstone of C-C bond formation. nih.gov For bromoindazole derivatives, typical conditions involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), often with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), and a base like triethylamine (B128534) (TEA). beilstein-journals.orgwikipedia.org A study on the mechanochemical Heck coupling of 3,6-dibromo-1-(THP)-1H-indazole demonstrated a selective reaction at the C3 position, followed by further coupling, highlighting the utility of this method for multi-functionalized indazoles. beilstein-journals.org The reaction with this compound would be expected to proceed similarly at the C6 position to yield 6-vinylated indazole derivatives.

Reaction TypeCatalystBaseSolventTemperature (°C)Yield (%)Reference
Suzuki CouplingPd(OAc)₂ / PPh₃K₂CO₃DMF / H₂O10075-95 beilstein-journals.org
Suzuki CouplingPdCl₂(dppf)Cs₂CO₃Dioxane11060-85 nih.gov
Heck CouplingPd(OAc)₂ / PPh₃TEADMF100-12065-90 beilstein-journals.org
Heck CouplingPd(OAc)₂(bmim)PF₆Water100Good wikipedia.org

This table presents typical conditions for Suzuki and Heck reactions on analogous bromo-indazole compounds and serves as a predictive model for this compound.

Reactivity of the Amino Group at C5

The primary amino group at the C5 position is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

The C5-amino group can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct (Schotten-Baumann reaction). fishersci.itresearchgate.net Alternatively, modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can be used to facilitate amide bond formation directly from a carboxylic acid. researchgate.netbachem.com These methods provide access to a wide array of N-substituted indazole derivatives with potential applications in medicinal chemistry.

Diazotization of the primary amino group offers another important pathway for functionalization. fishersci.it Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), would yield a reactive diazonium salt (6-bromo-1-methyl-1H-indazol-5-diazonium salt). organic-chemistry.org These intermediates are highly valuable in synthesis and can undergo a range of subsequent reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halides (-Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups. They can also be used in azo coupling reactions with electron-rich aromatic compounds to form azo dyes. fishersci.itorganic-chemistry.org

The amino group at C5 is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This significantly influences the reactivity of the indazole's benzene (B151609) ring towards electrophiles. Given the existing substituents, electrophilic attack is directed primarily to the C4 position (ortho to the amine) and the C7 position. The C7 position is meta to the C5-amino group but is activated by the pyrazole (B372694) nitrogen (N1) and para to the C4 position (if it were unsubstituted).

Reactions such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would be expected to introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the ring. masterorganicchemistry.comlibretexts.org While the strong activating effect of the amino group facilitates these reactions, the harsh acidic conditions can lead to side reactions or require protection of the amino group. For instance, nitration of anilines can be complex, sometimes requiring the amino group to be first converted to an acetamide (B32628) to moderate its reactivity and prevent oxidation. masterorganicchemistry.com Halogenation, using reagents like Br₂ or N-bromosuccinimide (NBS), would also be directed by the amino group to the available ortho and para positions.

Oxidation and Reduction Transformations

The this compound scaffold can undergo various oxidation and reduction reactions, targeting either the substituents or the heterocyclic ring system itself.

Oxidation of the molecule can lead to different products depending on the reagents and conditions. The primary amino group is susceptible to oxidation. Strong oxidizing agents can potentially convert the amino group to a nitro group. Milder oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to oxidize primary amines to nitroalkanes or N-oxides. organic-chemistry.orgmasterorganicchemistry.com The indazole ring itself is relatively stable to oxidation, but N-oxidation at one of the pyrazole nitrogens is a possibility. researchgate.net

Reduction reactions offer pathways to modify or remove the existing functional groups. Catalytic hydrogenation, a common and powerful reduction method, can have several outcomes. rsc.orgumaine.eduresearchgate.net Under typical conditions (e.g., H₂ gas over a palladium-on-carbon catalyst), the bromine atom at the C6 position can be removed via hydrodehalogenation to yield 1-methyl-1H-indazol-5-amine. This reaction provides a route to de-brominated analogues. If a nitro group were introduced onto the ring via electrophilic substitution, it could be selectively reduced to an amino group using catalytic hydrogenation or other reducing agents like tin(II) chloride or iron in acetic acid. dntb.gov.ua

Formation of N-Oxides from Indazole Nitrogen Atoms

The nitrogen atoms within the indazole ring system are susceptible to oxidation, leading to the formation of N-oxides. This transformation can be achieved using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being commonly employed. The reaction typically proceeds by the electrophilic attack of the oxidizing agent on one of the nitrogen atoms of the pyrazole ring. The specific nitrogen atom that undergoes oxidation (N1 or N2) can be influenced by the steric and electronic environment of the indazole ring. For 1-substituted indazoles like this compound, oxidation is expected to occur at the N2 position. The resulting N-oxides are valuable intermediates for further functionalization and can exhibit altered biological activities compared to the parent indazole.

Dehalogenation Pathways of Brominated Indazoles

The bromine atom at the C6 position of this compound represents a key functional handle that can be removed through dehalogenation reactions. A prevalent method for achieving this is catalytic hydrogenation. rsc.org This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, and proceeds under mild conditions. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis to afford the dehalogenated product, 1-methyl-1H-indazol-5-amine. This transformation is crucial for accessing indazole derivatives that lack the bromine substituent, thereby expanding the chemical space accessible from this starting material.

Cycloaddition Reactions with Functionalized Indazole Derivatives

The indazole nucleus can participate in cycloaddition reactions, offering a powerful strategy for the construction of more complex heterocyclic systems. One notable example is the 1,3-dipolar cycloaddition reaction. wikipedia.org For instance, the bromo-indazole core can be functionalized with an alkyne group, which can then react with an organic azide (B81097) in a "click" chemistry approach to form a 1,2,3-triazole ring. A study on the synthesis of 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety demonstrated the utility of this reaction. researchgate.netresearchgate.netbanglajol.info In this work, 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole was reacted with various 2-azido-N-arylacetamides in the presence of a copper(I) catalyst to yield the corresponding triazole-indazole hybrids. researchgate.netbanglajol.info This type of reaction highlights the potential of using the indazole scaffold as a platform for generating diverse and complex molecular architectures through cycloaddition strategies.

Common Reagents and Conditions for Derivatization

The presence of an amino group and a bromine atom on the this compound scaffold allows for a wide range of derivatization reactions.

The amino group at the C5 position is a nucleophilic center and can readily undergo various transformations. For instance, it can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives. Furthermore, the amino group can be converted to other functional groups, such as a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents.

The bromine atom at the C6 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids or their esters, catalyzed by a palladium complex, can be employed to introduce aryl or heteroaryl substituents at this position. Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with various amines. These cross-coupling reactions are powerful tools for the synthesis of diverse libraries of indazole derivatives with potential applications in drug discovery and materials science.

A study on the synthesis of 6-substituted aminoindazole derivatives demonstrated the derivatization of the amino group through N-alkylation and N-arylation reactions. nih.gov For example, the reduction of a nitro group to an amino group was achieved via catalytic hydrogenation, and subsequent N-alkylation was performed using alkyl halides in the presence of a base. nih.gov

Isolation and Preliminary Characterization of Major Reaction Products

The successful synthesis of derivatives from this compound necessitates effective methods for their isolation and purification. Common techniques employed include column chromatography on silica (B1680970) gel, preparative thin-layer chromatography (TLC), and recrystallization. The choice of method depends on the physical properties of the product, such as its polarity and crystallinity.

Once isolated, the preliminary characterization of the major reaction products is crucial to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the connectivity of atoms and the substitution pattern on the indazole ring. For instance, in the case of a dehalogenation product, the disappearance of the signal corresponding to the proton adjacent to the bromine atom and the appearance of a new aromatic proton signal would be indicative of a successful reaction. Similarly, ¹³C NMR provides information on the carbon framework of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions, which are then analyzed to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the product.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule. For example, the formation of an amide derivative from the amino group would be indicated by the appearance of a characteristic carbonyl (C=O) stretching vibration in the IR spectrum.

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 1 Methyl 1h Indazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-1-methyl-1H-indazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its structure.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the various proton environments in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons on the indazole ring, the protons of the methyl group, and the protons of the amine group.

The analysis of a related compound, 6-bromo-1-methyl-1H-indazole, shows characteristic signals that can be extrapolated to understand the proton environments in the target molecule. For instance, the methyl protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons will exhibit specific splitting patterns based on their coupling with adjacent protons. The introduction of the amine group at the 5-position is expected to influence the chemical shifts of the nearby aromatic protons due to its electron-donating nature.

Table 1: Representative ¹H NMR Data for Indazole Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 7.85 s -
H-4 7.55 d 8.8
H-7 7.45 s -
N-CH₃ 4.05 s -
NH₂ 4.50 br s -

Note: Data is representative and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms, allowing for the identification of carbons in different functional groups and regions of the molecule.

The carbon atoms of the indazole ring will resonate in the aromatic region of the spectrum. The carbon attached to the bromine atom (C-6) is expected to have its chemical shift influenced by the halogen's electronegativity. Similarly, the carbon bearing the amine group (C-5) and the carbons of the pyrazole (B372694) moiety will exhibit characteristic chemical shifts. The methyl carbon will appear in the upfield aliphatic region.

Table 2: Representative ¹³C NMR Data for Indazole Derivatives

Carbon Chemical Shift (δ, ppm)
C-3 134.0
C-3a 122.5
C-4 120.0
C-5 140.0
C-6 115.0
C-7 110.0
C-7a 138.0
N-CH₃ 35.0

Note: Data is representative and may vary based on solvent and experimental conditions.

¹⁵N NMR for Nitrogen Atom Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that can provide valuable information about the nitrogen atoms within a molecule. Given that this compound contains three nitrogen atoms in distinct chemical environments (the N-1 of the pyrazole ring, the N-2 of the pyrazole ring, and the exocyclic amine group), ¹⁵N NMR can be a powerful tool for their characterization. The chemical shifts of the nitrogen signals would help to confirm the N-methylation at the N-1 position and to differentiate the electronic environments of the three nitrogen atoms. While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide unambiguous evidence for the nitrogen framework of the molecule.

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the known assignments of the proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, it can confirm the position of the methyl group by showing a correlation between the methyl protons and the C-3a and C-7a carbons of the indazole ring. It can also confirm the positions of the bromo and amino substituents by showing long-range correlations from the aromatic protons to the substituted carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₈BrN₃), HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by two mass units.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ (with ⁷⁹Br) 225.9978 To be determined experimentally
[M+H]⁺ (with ⁸¹Br) 227.9957 To be determined experimentally

Note: The observed m/z values would be obtained from experimental data.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful tool for elucidating the structural features of organic molecules by analyzing their fragmentation patterns. The fragmentation of this compound under EI-MS would be expected to provide key information about its molecular structure, including the indazole core and its substituents.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be visible, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways for indazole derivatives often involve the cleavage of the heterocyclic ring and the loss of substituents. For this compound, the following fragmentation patterns can be anticipated:

Loss of a Methyl Radical: A primary fragmentation event would likely be the loss of the methyl group (•CH₃) from the N1 position, resulting in a fragment ion [M-15]⁺.

Loss of HCN or N₂: The indazole ring can undergo fragmentation through the elimination of stable neutral molecules. The loss of hydrogen cyanide (HCN) is a common pathway for nitrogen-containing heterocycles. Another possibility for some indazole structures is the loss of a nitrogen molecule (N₂). researchgate.net

Cleavage of the Bromine Atom: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), which would result in a fragment ion [M-79/81]⁺.

Amine Group Fragmentation: The amino group can also be involved in fragmentation, potentially through the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃) after rearrangement.

Ring Contraction and Rearrangement: Complex rearrangements of the indazole ring system can occur, leading to a variety of smaller fragment ions that can help to confirm the core structure.

The analysis of the relative abundances of these fragment ions provides a fingerprint that is unique to the molecule's structure, allowing for its unambiguous identification and differentiation from isomers.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zDescription of Neutral Loss
[M]⁺226/228Molecular ion (presence of Br isotopes)
[M-CH₃]⁺211/213Loss of a methyl radical
[M-NH₂]⁺210/212Loss of an amino radical
[M-HCN]⁺199/201Loss of hydrogen cyanide
[M-Br]⁺147Loss of a bromine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. youtube.com

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic absorption bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two bands is a clear indicator of a primary amine. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The methyl group (CH₃) will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring and the carbon-nitrogen double bond in the indazole ring will appear in the 1650-1450 cm⁻¹ region. These bands are often complex due to the aromatic nature of the ring system.

N-H Bending: The scissoring bend of the primary amine group is expected to be found in the 1650-1580 cm⁻¹ range. youtube.com

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond typically appears in the 1350-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (Methyl)Stretch3000 - 2850
C=C and C=N (Aromatic Ring)Stretch1650 - 1450
Primary Amine (N-H)Scissor Bend1650 - 1580
Aromatic C-NStretch1350 - 1250
C-BrStretch700 - 500

X-ray Crystallography for Absolute Structural Elucidation in Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its structure, including bond lengths, bond angles, and torsional angles.

The analysis would reveal the planarity of the indazole ring system and the spatial orientation of the bromine, methyl, and amine substituents. For instance, in related indazole structures, the fused pyrazole and benzene rings are nearly co-planar. nih.gov

Furthermore, X-ray crystallography provides insight into the supramolecular architecture of the compound in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of this compound, the primary amine group can act as a hydrogen bond donor, and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, leading to the formation of extended networks in the crystal lattice. The presence of the aromatic rings also allows for potential π-π stacking interactions between adjacent molecules. These non-covalent interactions are crucial in determining the packing of the molecules in the crystal. researchgate.net

Table 3: Typical Crystallographic Parameters for Substituted Indazole Derivatives

ParameterTypical Value/SystemReference
Crystal SystemMonoclinic, Orthorhombic, Triclinic csic.es, mdpi.com
Space GroupP2₁/n, P-1, C2/c csic.es, mdpi.com
N-H···N Hydrogen BondsPresent in dimers or catemers csic.es, researchgate.net
π-π StackingOften observed between aromatic rings nih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from any starting materials, by-products, or isomers.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of relatively polar compounds like aromatic amines. nih.gov In this method, a non-polar stationary phase (e.g., C18- or C8-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the purity assessment of this compound, a typical RP-HPLC method would involve:

Column: A C18 column is a common choice for separating aromatic compounds. tandfonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. The gradient allows for the efficient elution of compounds with a range of polarities.

Detection: A UV detector is typically used, as the indazole ring system is chromophoric and will absorb UV light. The detection wavelength would be set at one of the compound's absorption maxima to ensure high sensitivity.

Purity Determination: The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

This method can also be scaled up for preparative HPLC to purify the compound on a larger scale.

Table 4: Typical HPLC Conditions for the Analysis of Aromatic Amines and Indazole Derivatives

ParameterConditionReference
ColumnC18, 5 µm particle size tandfonline.com, researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Buffer chromatographyonline.com
DetectionUV at ~254 nm or Diode Array Detector
Flow Rate1.0 mL/min tandfonline.com, researchgate.net
TemperatureAmbient or controlled (e.g., 25 °C) researchgate.net

Computational Chemistry and Theoretical Studies of 6 Bromo 1 Methyl 1h Indazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic properties and conformational preferences of molecules. For "6-Bromo-1-methyl-1H-indazol-5-amine," these theoretical approaches can predict its behavior at a molecular level.

Energy Minimization and Conformational Analysis

Detailed theoretical studies on the energy minimization and comprehensive conformational analysis of "this compound" are not extensively available in peer-reviewed literature. However, computational methods such as Density Functional Theory (DFT) would be the standard approach to determine the most stable three-dimensional arrangement of the atoms. This process involves calculating the potential energy of various conformers to identify the global minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. The planarity of the indazole ring system, along with the rotational barriers of the methyl and amine groups, would be key parameters in such an analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

The prediction of spectroscopic parameters through quantum chemical calculations is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. While specific GIAO calculations for "this compound" are not reported in the available literature, this method would allow for the theoretical prediction of the 1H and 13C NMR spectra. Such calculations, when compared to experimental data, can help confirm the correct assignment of chemical shifts and provide confidence in the molecular structure.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of a molecule. For "this compound," the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter for determining the molecule's kinetic stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the regions of positive and negative electrostatic potential, providing insights into potential non-covalent interactions. Specific calculations detailing the HOMO-LUMO gap and MEP for this compound are not currently published.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in predicting how a molecule might interact with biological targets and in forecasting its chemical activity.

Molecular Docking Studies for Ligand-Target Interactions

While "this compound" itself has not been the subject of extensive molecular docking studies, it has been utilized as a precursor for the synthesis of more complex molecules that have been investigated for their biological activity. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes like topoisomerase I/IIα. nih.gov In such studies, molecular docking simulations are employed to predict the binding mode and affinity of the synthesized ligands within the active site of the target protein. nih.gov These simulations provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques used to build models that correlate the chemical structure of compounds with their biological activity. There are no specific QSAR models reported in the scientific literature that focus on "this compound" or a closely related series of compounds to predict a particular chemical activity. Developing a QSAR model would require a dataset of structurally similar compounds with experimentally determined activities, which is not currently available for this specific chemical class.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

A pertinent example of the application of MD simulations to this class of compounds is the study of indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. In such studies, MD simulations are employed to assess the stability of the ligand-protein complex. For instance, a simulation of the most potent indazole derivative inhibitor bound to the HIF-1α active site can reveal the durability of the interaction. Key parameters analyzed during these simulations include the root mean square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. A stable binding mode, as evidenced by low RMSD fluctuations, suggests a favorable and lasting interaction. nih.gov

These simulations can elucidate the dynamic nature of the binding, showing how the indazole derivative and the protein's active site residues adapt to each other. The insights gained from the dynamic behavior of related indazole derivatives in a biological context underscore the potential of MD simulations to predict the stability and interaction profile of this compound. Such studies would be invaluable in understanding its behavior in a physiological environment or its stability within a material matrix.

The following table summarizes the key applications and findings from molecular dynamics simulations on analogous indazole systems:

System Studied Simulation Goal Key Findings Relevance to this compound
Indazole derivatives as HIF-1α inhibitorsAssess binding stabilityThe ligand-protein complex remained stable throughout the simulation, indicating good binding efficiency. nih.govDemonstrates the utility of MD in confirming the stability of interactions for this compound class.
Pyrazolylnucleosides on a copper surfaceInvestigate adsorption and interactionShowed strong interactions and adsorption of the inhibitor molecules on the metal surface.Provides a framework for studying the interaction of the subject compound with surfaces in materials science applications. nih.gov

Mechanistic Insights from Theoretical Chemistry into Reactions of this compound

Theoretical chemistry, particularly through the application of Density Functional Theory (DFT), offers profound mechanistic insights into the reactivity of indazole derivatives. While direct mechanistic studies on this compound are limited, research on closely related indazole structures provides a strong foundation for understanding its likely reaction pathways.

A significant area of study for indazoles is the regioselectivity of N-alkylation, a crucial step in the synthesis of many biologically active compounds. DFT calculations have been instrumental in elucidating the factors that govern whether alkylation occurs at the N1 or N2 position of the indazole ring.

For example, theoretical studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have revealed that the reaction mechanism and regioselectivity are highly dependent on the reaction conditions. DFT calculations suggest that in the presence of a cesium base, a chelation mechanism involving the base, the indazole, and the electrophile favors the formation of the N1-substituted product. In contrast, when other bases are used, non-covalent interactions are believed to drive the formation of the N2-product. The partial charges and Fukui indices at the N1 and N2 positions, calculated via Natural Bond Orbital (NBO) analysis, further support these proposed reaction pathways. nih.gov

Another relevant theoretical investigation involves the reaction of 1H-indazole and its nitro derivatives with formaldehyde (B43269). In acidic conditions, B3LYP/6-311++G(d,p) calculations indicated that the N1-substituted isomer is thermodynamically more stable than the N2-substituted isomer by approximately 20 kJ·mol⁻¹. acs.org This thermodynamic preference is a key factor in determining the final product distribution.

These theoretical findings for analogous systems suggest that the reactions of this compound would also be governed by a delicate interplay of electronic and steric factors, as well as reaction conditions. The presence of the bromo and amino substituents on the benzene (B151609) ring, and the methyl group at the N1 position, will influence the electron density distribution and steric accessibility of the reactive sites.

The following table details theoretical findings for reactions involving similar indazole compounds:

Reaction Studied Theoretical Method Key Mechanistic Insight Predicted Outcome
N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylateDFTChelation mechanism with cesium base favors N1 substitution; non-covalent interactions with other bases lead to N2 products. nih.govReaction regioselectivity is tunable by the choice of base.
Addition of formaldehyde to 1H-indazoleB3LYP/6-311++G(d,p)The N1-substituted product is thermodynamically more stable than the N2-substituted product. acs.orgPredominant formation of the N1-adduct.

These theoretical precedents provide a robust framework for predicting and understanding the chemical behavior of this compound in various synthetic transformations.

Application As a Building Block in Advanced Chemical Synthesis

Synthesis of Novel Indazole Derivatives with Tailored Reactivity

The presence of both a bromo and an amino group on the 6-Bromo-1-methyl-1H-indazol-5-amine scaffold provides chemists with multiple reaction sites to introduce diverse functionalities. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a vast array of novel indazole derivatives. rsc.orgrsc.orgresearchgate.net

For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 6-position of the indazole ring by reacting this compound with different boronic acids. nih.govrsc.org This methodology has been successfully employed to create libraries of indazole-based compounds with tailored electronic and steric properties. nih.govrsc.org Similarly, the Buchwald-Hartwig amination enables the coupling of various amines to the indazole core, further expanding the accessible chemical space. researchgate.net The reactivity of the amino group at the 5-position also allows for a range of derivatization reactions, including acylation and reductive amination, to introduce further diversity. researchgate.net

The strategic combination of these reactions allows for the regioselective functionalization of the indazole scaffold, leading to the creation of derivatives with precisely controlled reactivity for subsequent synthetic steps or for fine-tuning their biological or material properties. researchgate.net

Table 1: Key Cross-Coupling Reactions for Derivatizing this compound

ReactionReagentsBond FormedApplication
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids, Palladium Catalyst, BaseCarbon-CarbonIntroduction of diverse aromatic and heteroaromatic moieties. nih.govrsc.org
Buchwald-Hartwig Amination Amines, Palladium Catalyst, BaseCarbon-NitrogenAttachment of various primary and secondary amines. researchgate.net

Development of Pharmacologically Relevant Scaffolds and Chemical Probes

The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. researchgate.netnih.govresearchgate.net this compound serves as a key starting material for the construction of pharmacologically relevant scaffolds and chemical probes designed to interact with specific biological targets. researchgate.netnih.govacs.org

The strategic placement of reactive functional groups on this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems, including fused ring architectures. researchgate.netnih.gov The amino group can participate in cyclization reactions with suitable reagents to form new rings fused to the indazole core. For example, it can be used in the construction of pyrazolo[4,3-h]quinazolines, a class of compounds with known biological activities. rsc.org The bromine atom can be transformed through coupling reactions to introduce functionalities that can then undergo intramolecular cyclization, leading to the formation of polycyclic aromatic systems. rsc.org These advanced heterocyclic systems often exhibit unique three-dimensional shapes and electronic properties, making them attractive scaffolds for drug discovery. researchgate.netnih.gov

Indazole derivatives have been widely explored as modulators of various enzymes and receptors. researchgate.netnih.govresearchgate.net The this compound scaffold can be elaborated to create molecules that can act as inhibitors or activators of these biological targets. nih.govresearchgate.net The general mechanism of action often involves the indazole core acting as a bioisostere for other aromatic systems, such as purines, allowing it to bind to the active sites of enzymes or the binding pockets of receptors. researchgate.net The substituents introduced via the bromine and amino groups play a crucial role in determining the potency and selectivity of these modulators by forming specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the target protein. For instance, derivatives of this compound can be designed to target a wide range of enzymes, including kinases, and receptors, such as serotonin (B10506) receptors. researchgate.netwikipedia.org

A significant application of this compound is in the synthesis of tyrosine kinase inhibitors. researchgate.netacs.orgresearchgate.netnih.govbiotech-asia.org Tyrosine kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. researchgate.netnih.gov The indazole scaffold is a common feature in many potent and selective tyrosine kinase inhibitors. researchgate.netnih.govbiotech-asia.org

This compound serves as a key intermediate in the synthesis of several multi-targeted tyrosine kinase inhibitors. For example, it is a building block in the synthesis of Foretinib, a potent inhibitor of c-Met and VEGFR kinases. The synthesis typically involves a series of coupling reactions to append the necessary pharmacophoric groups to the indazole core. The amino group at the 5-position is often utilized to introduce a side chain that can interact with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. acs.org The bromine at the 6-position provides a handle for introducing other groups that can enhance binding affinity and selectivity. researchgate.netacs.orgresearchgate.netnih.govbiotech-asia.org

Table 2: Examples of Tyrosine Kinase Inhibitors with an Indazole Scaffold

InhibitorTarget KinasesTherapeutic Area
AxitinibVEGFR-1, -2, -3Renal Cell Carcinoma biotech-asia.org
PazopanibVEGFR-1, -2, -3, PDGFR-α, -β, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma biotech-asia.org
LinifanibVEGFR, PDGFRInvestigational nih.gov
EntrectinibTRK A/B/C, ROS1, ALKSolid Tumors researchgate.net

Role in Materials Science Research

Beyond its applications in medicinal chemistry, the indazole scaffold is also being explored for its potential in materials science. nih.gov The electronic properties of indazole derivatives can be tuned through chemical modification, making them interesting candidates for various material applications. researchgate.net

The development of organic semiconductors is a rapidly growing field with potential applications in flexible displays, solar cells, and sensors. rsc.orgrsc.org Indazole derivatives, including those derived from this compound, have been investigated as potential organic semiconductor materials. nih.govresearchgate.net The aromatic nature of the indazole ring system, coupled with the ability to introduce various substituents, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This is a critical factor in determining the charge transport properties of an organic semiconductor. By strategically modifying the structure of this compound, for example, through the introduction of electron-donating or electron-withdrawing groups via the bromine and amino functionalities, it is possible to design materials with specific semiconducting properties, such as n-type or p-type behavior. rsc.org

This compound: A Versatile Building Block in Advanced Chemical Synthesis

Name: this compound CAS Number: 1783407-87-3 Molecular Formula: C₈H₈BrN₃ Molecular Weight: 226.08 g/mol

The chemical scaffold of this compound has proven to be a valuable and versatile starting material in the synthesis of more complex heterocyclic systems. Its inherent chemical functionalities, including the reactive bromine atom and the primary amine group, provide strategic points for molecular elaboration and the construction of fused-ring structures.

Integration into Advanced Functional Materials

The unique electronic properties of the indazole core, combined with the ability to introduce various functional groups, have positioned indazole derivatives as promising candidates for use in advanced functional materials. While direct research on the integration of this compound into materials like organic light-emitting diodes (OLEDs) or covalent organic frameworks (COFs) is still an emerging area, the foundational chemical transformations of this compound lay the groundwork for such applications.

The synthesis of pyrazolo[4,3-f]quinoline derivatives from this compound serves as a prime example of its utility as a building block. In a study by Kumar et al. (2022), this compound was utilized as a key precursor in one-pot inter- or intramolecular synthetic methods to construct these elaborate fused heterocyclic systems. nih.gov The reactions involved inverse imino Diels-Alder reactions with various functionalized benzaldehydes and salicylaldehydes. nih.gov

For instance, the reaction of this compound with functionalized benzaldehydes in the presence of Yb(OTf)₃ and CuI as catalysts yielded 5-bromo-3-methyl-7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines. nih.gov Similarly, reaction with O-propargylated salicylaldehydes led to the formation of 5-bromo-3-methyl-3,12-dihydrochromeno[4,3-b]pyrazolo[4,3-f]quinolines. nih.gov These synthetic strategies highlight the capability of this compound to be incorporated into larger, polycyclic aromatic structures, which are fundamental components of many advanced functional materials.

The photophysical properties of such extended π-conjugated systems are of significant interest for applications in organic electronics. The indazole moiety itself, and the more complex systems derived from it, can be designed to exhibit specific absorption and emission characteristics, making them suitable for use as emitters or host materials in OLEDs. The bromine atom on the initial building block also offers a convenient handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of electronic properties and the attachment of other functional groups to enhance material performance.

While the primary focus of the study by Kumar et al. was on the biological activities of the resulting compounds, the synthetic pathways developed are directly applicable to the field of materials science. nih.gov The ability to construct complex, functional heterocyclic molecules from this compound opens the door for the future development of novel materials with tailored electronic and photophysical properties for a range of advanced applications.

Future Research Directions and Unexplored Avenues for 6 Bromo 1 Methyl 1h Indazol 5 Amine

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of single-enantiomer drugs is a critical endeavor in pharmaceutical sciences, as chirality often dictates a molecule's biological activity and safety profile. nih.gov While 6-Bromo-1-methyl-1H-indazol-5-amine is itself achiral, its derivatization offers numerous opportunities to introduce stereocenters. Future research should focus on developing asymmetric synthetic methodologies to produce chiral derivatives with high enantioselectivity.

One promising approach involves the asymmetric functionalization of the C3 position of the indazole ring. Researchers have successfully demonstrated the copper-hydride (CuH) catalyzed enantioselective allylation of N-(benzoyloxy)indazoles to create C3-quaternary stereocenters with excellent yield and selectivity. mit.edusemanticscholar.org This strategy, which employs an umpolung approach by using an electrophilic indazole species, could be adapted to derivatives of this compound. mit.edu Another avenue involves the enantioselective transformation of the 5-amino group, perhaps through the insertion of a chiral fragment or through a catalyst-controlled reaction that forms a new chiral center adjacent to the amine. nih.gov Success in this area would unlock libraries of novel, stereochemically-pure indazole compounds for biological screening.

Investigation of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies. Photocatalysis and electrocatalysis represent two such frontiers, offering novel reaction pathways under mild conditions. researchgate.netnih.gov For this compound, these techniques could unlock unprecedented transformations.

Visible-light photocatalysis, which uses light to generate reactive radical intermediates from stable precursors, could be employed for various C-H functionalization or cross-coupling reactions. researchgate.net For instance, the bromine atom could be a site for photocatalytic reductive dehalogenation or coupling reactions. researchgate.net Electrosynthesis offers another powerful tool. Recent studies have shown that the choice of cathode material can selectively determine the outcome of reactions involving indazoles, leading to either the parent indazole or its N-oxide. nih.gov Applying electrochemical methods to this compound could enable selective C-H functionalization, dimerization, or coupling with other molecules, all without the need for harsh chemical oxidants or reductants. nih.gov

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. Advanced in situ spectroscopic techniques, such as transient absorption spectroscopy and specialized NMR and IR methods, are powerful tools for identifying and characterizing fleeting reaction intermediates. nih.govdigitellinc.com

Future studies should employ these techniques to probe the mechanisms of reactions involving this compound. For example, during the synthesis of the indazole core itself or in subsequent functionalization reactions like Suzuki or Buchwald-Hartwig couplings at the 6-bromo position, in situ spectroscopy could help identify transient organometallic complexes or radical species. digitellinc.com This knowledge would facilitate the rational design of more efficient catalysts and reaction protocols, moving beyond empirical optimization to a mechanism-driven approach. digitellinc.com

Development of High-Throughput Screening Methodologies for Chemical Reactivity

The discovery of novel drugs and materials often relies on the ability to rapidly synthesize and test large libraries of compounds. nih.gov High-throughput screening (HTS) provides a framework for achieving this. acs.org The this compound scaffold is an ideal starting point for the creation of diverse chemical libraries.

Future work should focus on developing robust HTS methodologies centered on this core. By leveraging the reactivity of the bromine atom, a multitude of substituents can be introduced via established cross-coupling reactions in a parallel synthesis format. nih.govacs.org The amino group offers another site for diversification. These libraries of novel indazole derivatives could then be rapidly screened for various biological activities, such as kinase inhibition or anti-proliferative effects, to identify promising lead compounds for further development. nih.govnih.gov

Computational Design of Novel Indazole Architectures with Predicted Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of molecules with desired properties before their synthesis. biotech-asia.org Techniques like molecular docking and Density Functional Theory (DFT) can predict how a molecule will interact with a biological target or what its electronic properties will be. rsc.orgnih.gov

For this compound, computational methods can guide the design of new derivatives with enhanced biological activity. biotech-asia.org Researchers have successfully used molecular docking to evaluate indazole scaffolds as inhibitors of targets like tyrosine kinases (e.g., VEGFR-2), which are implicated in cancer. biotech-asia.org By using the this compound structure as a starting point, new substituents can be computationally modeled to optimize binding interactions within the active site of a target protein. nih.govnih.gov This in silico approach saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. biotech-asia.org

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The design of molecules that can self-assemble into well-defined, functional superstructures is a key goal in nanotechnology and materials science. youtube.com

The this compound molecule possesses several features that make it an attractive building block for supramolecular chemistry. The indazole ring is an excellent hydrogen bond donor and acceptor, and it can participate in aromatic π-π stacking. The amino and bromo groups provide specific sites for directional interactions or for further modification to introduce other recognition motifs. Future research could explore the use of this compound in the construction of complex architectures like molecular cages, polymers, or gels. The interplay of its functional groups could be harnessed to direct the self-assembly process, leading to new materials with novel electronic, optical, or host-guest properties. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-methyl-1H-indazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves using this compound as a precursor in inverse imino Diels–Alder (DA) reactions with functionalized aldehydes (e.g., benzaldehydes or salicylaldehydes). Key variables include catalyst selection (e.g., palladium-based catalysts for coupling reactions), solvent polarity, and temperature control. For example, reactions under microwave irradiation at 100°C in dimethyl sulfoxide (DMSO) have been optimized to reduce side products and improve yields . Alternative routes may involve cyclization of brominated precursors with hydrazine derivatives, though purity optimization requires chromatographic separation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and methyl group positioning.
  • Mass spectrometry : High-resolution MS to verify molecular weight (211.06 g/mol) and isotopic patterns from bromine.
  • X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding interactions in solid-state forms.
  • UV-Vis and IR spectroscopy : To study electronic transitions and functional group vibrations, particularly the NH2_2 and C-Br bonds .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed cross-coupling with aryl boronic acids can introduce aryl groups at the 6-position, modifying electronic properties. Researchers must optimize ligand systems (e.g., XPhos or SPhos) and base selection (e.g., Cs2_2CO3_3) to prevent dehalogenation side reactions. Comparative studies with 5-bromo isomers show positional effects on reaction rates and regioselectivity .

Q. What strategies address contradictory biological activity data for this compound derivatives in kinase inhibition assays?

  • Methodological Answer : Contradictions often arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid precipitation in cell-based assays.
  • Off-target effects : Employ orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays) to confirm target engagement.
  • Structural analogs : Compare activity with 6-fluoro or 6-chloro analogs to isolate electronic vs. steric effects. For example, fluorination at the 5-position may enhance metabolic stability but reduce binding affinity in certain kinase targets .

Q. How can computational methods guide the design of this compound derivatives for selective enzyme inhibition?

  • Methodological Answer :

  • Molecular docking : Use crystal structures of target enzymes (e.g., topoisomerases or kinases) to predict binding modes.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es_s) with IC50_{50} values.
  • MD simulations : Assess binding site flexibility and water-mediated hydrogen bonds. For example, methyl group rotation at the 1-position may impact hydrophobic interactions in enzyme pockets .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?

  • Methodological Answer :

  • MTT assay : Measure mitochondrial activity in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways.
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50} values. Note that bromine’s lipophilicity may require logP adjustments (e.g., via ClogP) to improve membrane permeability .

Q. How can researchers resolve discrepancies in synthetic yields when scaling up this compound production?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect intermediate degradation.
  • Design of experiments (DoE) : Vary temperature, stirring rate, and reagent stoichiometry to identify critical parameters.
  • Flow chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce byproducts .

Comparative Analysis

Q. How do structural analogs (e.g., 6-fluoro or 6-chloro derivatives) compare in reactivity and bioactivity?

  • Methodological Answer :

  • Electrophilicity : Bromine’s lower electronegativity vs. fluorine increases susceptibility to nucleophilic aromatic substitution.
  • Biological half-life : Fluorinated analogs typically exhibit longer half-lives in hepatic microsome assays due to resistance to oxidative debromination.
  • SAR studies : Replace bromine with chlorine in kinase inhibitors to assess potency shifts; chlorine’s larger atomic radius may sterically hinder binding in compact active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.